molecular formula C29H33FO6 B1666874 Betamethasone benzoate CAS No. 22298-29-9

Betamethasone benzoate

Cat. No. B1666874
CAS RN: 22298-29-9
M. Wt: 496.6 g/mol
InChI Key: SOQJPQZCPBDOMF-YCUXZELOSA-N
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Description

Betamethasone benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to manage inflammatory skin conditions such as eczema .


Synthesis Analysis

The synthesis of Betamethasone benzoate involves the oxidation of the 17-ketol function to a glyoxal, which is then condensed with phenylhydrazine in acid .


Molecular Structure Analysis

The molecular formula of Betamethasone benzoate is C29H33FO6 . The structure includes a 17-substituted ester .


Chemical Reactions Analysis

The chemical reaction of Betamethasone benzoate involves the preliminary oxidation of the 17-ketol function to a glyoxal, which is then condensed with phenylhydrazine in acid to provide a yellow chromophore .


Physical And Chemical Properties Analysis

Betamethasone benzoate is a white substance . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Analytical Methods Development

Betamethasone benzoate's applications in scientific research include the development of analytical methods for its detection and quantification in pharmaceutical formulations. For example, a study by Ali et al. (2016) reports the development of a high-performance liquid chromatography method for determining betamethasone and sodium benzoate in pharmaceuticals, highlighting its importance in quality control and formulation analysis (Ali et al., 2016). Similarly, Le et al. (2019) developed a validated HPLC method for simultaneous assay of dexchlorpheniramine maleate, betamethasone, and sodium benzoate in syrup, emphasizing the role of analytical chemistry in drug development and safety assurance (Le, Ngo, & Le, 2019).

Pharmacokinetics and Drug Delivery

Betamethasone benzoate is also a subject of research in pharmacokinetics and drug delivery systems. Malzfeldt et al. (2004) studied the influence of drug solubility in the vehicle on the clinical efficacy of ointments containing betamethasone benzoate, contributing to our understanding of how drug formulations impact therapeutic efficacy (Malzfeldt, Lehmann, Goerz, & Lippold, 2004). Furthermore, research by Ke and Milad (2019) on the evaluation of maternal drug exposure to antenatal corticosteroids, including betamethasone, using pharmacokinetic modeling, has implications for optimizing drug dosing during pregnancy (Ke & Milad, 2019).

Reproductive Health Research

Studies have explored the effects of betamethasone benzoate on reproductive health. Borges et al. (2017) investigated reproductive disorders in female rats after prenatal exposure to betamethasone, contributing to the understanding of the drug's impact on reproductive development (Borges et al., 2017). Another study by Borges et al. (2016) assessed alterations in male rats following in utero exposure, suggesting changes in reproductive programming (Borges et al., 2016).

Dermatological Research

In dermatology, betamethasone benzoate has been the focus of studies like the one by Korting et al. (2002), which investigated the skin thinning potential of different glucocorticoids, including betamethasone (Korting, Unholzer, Schäfer-Korting, Tausch, Gassmueller, & Nietsch, 2002).

Safety And Hazards

Betamethasone benzoate may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Betamethasone benzoate is used to relieve pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It is also used in combination with a vitamin D analog such as calcipotriene to treat plaque psoriasis . Future directions may include the development of sensors based on image analysis, wearable sensors, and smartphones for corticosteroids .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQJPQZCPBDOMF-YCUXZELOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022670
Record name Betamethasone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone benzoate

CAS RN

22298-29-9
Record name Betamethasone benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22298-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone benzoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betamethasone 17-benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
L Chafetz, DC Tsilifonis - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… on it is stability indicating for betamethasone benzoate and the other test compounds. Procedures are described for the assay of two topical betamethasone benzoate preparations and …
Number of citations: 13 www.sciencedirect.com
AF Pepler, R Woodford… - British Journal of …, 1971 - academic.oup.com
… Similarly, in the present study the amount of pro]>ylene glycol employed produced almost complete dissolution of the betamethasone benzoate. A comparable improvement was …
Number of citations: 42 academic.oup.com
L Chafetz, IC Tsilifonis, C Moran - Journal of Pharmaceutical …, 1974 - Wiley Online Library
… The method is selective for betamethasone benzoate in the pres… Keyphrases Betamethasone benzoate-topical gel … -determination, betamethasone benzoate in topical gel preparation by …
Number of citations: 7 onlinelibrary.wiley.com
SI Cullen - Current Therapeutic Research, 1973 - hero.epa.gov
IPA COPYRIGHT: ASHP In a double-blind controlled study, 0.025% betamethasone benzoate gel was evaluated for clinical effectiveness and safety as compared to a placebo gel in 80 …
Number of citations: 10 hero.epa.gov
RE Graham, ER Biehl, CT Kenner - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… NF reference standard betamethasone, betamethasone acetate, and betamethasone valerate were used as well as betamethasone benzoate? and betamethasone 21 -benzoate'. …
Number of citations: 16 www.sciencedirect.com
R Woodford, BW Barry - Journal of Pharmaceutical Sciences, 1977 - Wiley Online Library
… Abstract Experiments were conducted to: (a) compare the bioavailability of betamethasone benzoate in a quick-break aerosol foam and semisolid dosage forms, (b) compare the activity …
Number of citations: 56 onlinelibrary.wiley.com
LC Parish, JA Witkowski - Cutis, 1976 - europepmc.org
… -blind fashion with .025% betamethasone benzoate gel and 0.1% betamethasone valerate … with psoriasis showed excellent results with betamethasone benzoate gel, as opposed to …
Number of citations: 2 europepmc.org
CG Sparkes - Archives of Dermatology, 1977 - jamanetwork.com
… The corticosteroid under study was betamethasone benzoate, and it is correctly referred to just once in … Betamethasone benzoate, like betamethasone valerate, is an ester derived from …
Number of citations: 0 jamanetwork.com
KN Ghatikar - Current Therapeutic Research, Clinical and …, 1974 - hero.epa.gov
IPA COPYRIGHT: ASHP Betamethasone benzoate 0.025% cream, applied 3 times daily, was studied in 253 cases of dermatoses over a 2-week period. The cream was found …
Number of citations: 1 hero.epa.gov
JG Smith, RF Wehr, DK Chalker - Archives of Dermatology, 1976 - jamanetwork.com
… Betamethasone benzoate and flurandrenolide both produced a mild to moderate amount, while fluocinonide, … betamethasone valerate were next, with betamethasone benzoate, fluran- …
Number of citations: 94 jamanetwork.com

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